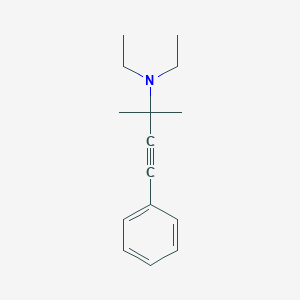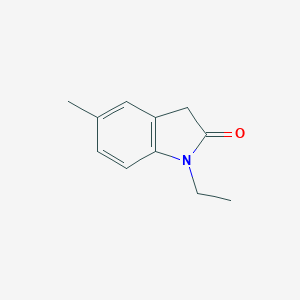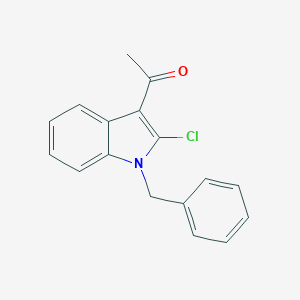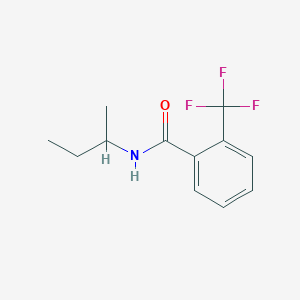
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SU5402 and is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase.
Mechanism Of Action
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one acts as a potent inhibitor of FGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and angiogenesis.
Biochemical And Physiological Effects
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one has been reported to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and promote the differentiation of stem cells into osteoblasts. This compound has also been reported to inhibit angiogenesis and reduce the growth of tumors in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one in lab experiments include its high potency and specificity towards FGFR tyrosine kinase. This compound has also been reported to have low toxicity and high solubility in aqueous solutions. However, the limitations of this compound include its high cost and limited availability, which can hinder its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more potent and selective FGFR inhibitors that can be used in cancer therapy. Another direction is the investigation of the effect of this compound on other signaling pathways and its potential applications in tissue engineering. Additionally, the development of more efficient and cost-effective synthesis methods can increase the availability of this compound for research purposes.
Conclusion:
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one is a potent inhibitor of FGFR tyrosine kinase that has potential applications in various fields such as cancer research, angiogenesis, and tissue engineering. The synthesis method of this compound involves the reaction of 5-chloro-2-nitrobenzoic acid with benzylamine in the presence of thionyl chloride. The mechanism of action of this compound involves the binding to the ATP-binding site of the receptor, leading to the inhibition of downstream signaling pathways. The advantages and limitations of this compound in lab experiments have been discussed, and several future directions for research and development have been identified.
Synthesis Methods
The synthesis of 1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloro-2-nitrobenzoic acid with benzylamine in the presence of thionyl chloride. The resulting intermediate is then reduced using palladium on carbon catalyst and hydrogen gas to yield 1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one. This method has been reported to have a high yield and purity of the final product.
Scientific Research Applications
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as cancer research, angiogenesis, and tissue engineering. It has been reported to inhibit the proliferation of cancer cells by blocking the FGFR signaling pathway. This compound has also been shown to promote the differentiation of stem cells into osteoblasts, which can be useful in tissue engineering applications.
properties
Product Name |
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
1-benzyl-5-chloro-3H-indol-2-one |
InChI |
InChI=1S/C15H12ClNO/c16-13-6-7-14-12(8-13)9-15(18)17(14)10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI Key |
UKKUNWVIUKVQJF-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone](/img/structure/B256861.png)

![9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol](/img/structure/B256865.png)
![6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256867.png)
![6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256868.png)
![3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256869.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256871.png)
![6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B256875.png)





